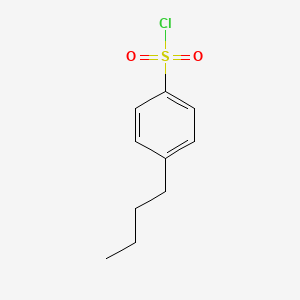

4-Butylbenzene-1-sulfonyl chloride

Description

Significance of Sulfonyl Chlorides in Organic Chemistry

Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive organosulfur compounds that are pivotal in organic synthesis. Their significance stems from the electrophilic nature of the sulfur atom, which is bonded to an electron-withdrawing sulfonyl group and a good leaving group (the chloride ion). This reactivity allows them to readily engage in nucleophilic substitution reactions with a wide range of nucleophiles, including alcohols, amines, and thiols.

The reaction with amines to form sulfonamides is a cornerstone of medicinal chemistry, as the sulfonamide moiety is a key structural feature in numerous therapeutic agents, including antibacterial and antihypertensive drugs. acs.org Similarly, their reaction with alcohols yields sulfonate esters, which are valuable intermediates and can also serve as protecting groups in complex syntheses. nih.gov The versatility and reactivity of sulfonyl chlorides make them indispensable tools for introducing the sulfonyl group into organic molecules, enabling further functionalization and the construction of complex molecular architectures. acs.org

Overview of Aromatic Sulfonyl Halides in Chemical Synthesis

Aromatic sulfonyl halides, a subclass of sulfonyl halides, are widely used as intermediates in the chemical industry for the preparation of dyes, pharmaceuticals, and other specialty chemicals. wipo.int The synthesis of these compounds often involves the chlorosulfonation of an aromatic ring. For instance, benzenesulfonyl chloride is produced industrially by the reaction of benzene (B151609) with chlorosulfuric acid. google.com Another common method involves the treatment of benzenesulfonic acid or its salts with reagents like phosphorus oxychloride or thionyl chloride. organic-chemistry.orggoogle.com

A patented process outlines a general method for preparing 4-R-benzenesulfonyl chlorides, where R can be a non-tertiary alkyl group like the butyl group found in the title compound. This process involves the reaction of an R-benzene with sulfuric acid and phosphorus oxychloride. chemicalbook.com Such synthetic routes provide access to a variety of substituted aromatic sulfonyl chlorides, which are primarily valuable as intermediates for producing sulfonamides and other derivatives. chemicalbook.com

Research Landscape and Emerging Trends Pertaining to 4-Butylbenzene-1-sulfonyl chloride

The research landscape for this compound specifically is less extensive than for some of its isomers, such as 4-tert-butylbenzenesulfonyl chloride. The latter is frequently cited in patents as a useful intermediate for producing various pharmaceuticals, including treatments for intestinal diseases. sigmaaldrich.com

However, as a functionalized aromatic sulfonyl chloride, 4-n-butylbenzene-1-sulfonyl chloride is recognized as a useful synthetic intermediate. nih.gov Its primary application lies in its ability to act as a precursor for the synthesis of secondary amides and other derivatives. For example, it can be used to synthesize N-n-butylbenzenesulfonamide through reaction with n-butylamine. researchgate.net The resulting sulfonamides, bearing the 4-n-butylphenyl group, can be incorporated into more complex molecules for various research purposes.

While specific, high-volume applications and emerging trends for this compound are not as prominently documented as for its tert-butyl isomer, its utility is inferred from the fundamental reactivity of the sulfonyl chloride group. The presence of the n-butyl group provides specific lipophilic characteristics to the resulting derivatives, which can be a desirable feature in medicinal chemistry and materials science. Patents exist for this chemical structure, indicating its role as a building block in the development of new compounds. nih.gov The ongoing exploration of novel sulfonamide-based compounds suggests a continuing, if niche, role for precursors like this compound in organic synthesis. clarivate.com

Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 54997-92-1 | nih.gov |

| Molecular Formula | C₁₀H₁₃ClO₂S | nih.gov |

| Molecular Weight | 232.72 g/mol | |

| IUPAC Name | This compound | nih.gov |

| Physical Form | Liquid | |

| Appearance | Clear colorless to pale yellow |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-butylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2S/c1-2-3-4-9-5-7-10(8-6-9)14(11,12)13/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFZELSNOHIDEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372007 | |

| Record name | 4-butylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54997-92-1 | |

| Record name | 4-butylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54997-92-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Butylbenzene 1 Sulfonyl Chloride

Classical Synthetic Routes to Aromatic Sulfonyl Chlorides

Traditional methods for preparing aromatic sulfonyl chlorides have been practiced for over a century and typically involve harsh reagents and conditions. These routes are often characterized by the formation of significant byproducts.

A common two-step approach to synthesizing aryl sulfonyl chlorides involves the initial sulfonation of an aromatic precursor, followed by a separate chlorination step.

In the case of 4-Butylbenzene-1-sulfonyl chloride, the synthesis would begin with n-butylbenzene as the starting material. The first step is the sulfonation of n-butylbenzene, typically using concentrated sulfuric acid or oleum, to produce 4-butylbenzenesulfonic acid. google.com The presence of the butyl group, an ortho-, para-director, primarily yields the para-substituted sulfonic acid due to steric hindrance at the ortho position.

The isolated sulfonic acid (or its salt) is then converted to the target sulfonyl chloride. This is achieved by treating the 4-butylbenzenesulfonic acid with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). orgsyn.org The reaction with phosphorus pentachloride, for instance, converts sodium benzenesulfonate (B1194179) to benzenesulfonyl chloride when heated. orgsyn.org

The most direct and widely used method for preparing aromatic sulfonyl chlorides is the direct reaction of the corresponding aromatic hydrocarbon with an excess of chlorosulfonic acid (ClSO₃H). google.comnih.gov In this one-pot synthesis, n-butylbenzene is treated directly with chlorosulfonic acid. The reaction is an electrophilic aromatic substitution where the chlorosulfonium ion (⁺SO₂Cl) acts as the electrophile. stackexchange.com

The reaction is typically performed by slowly adding the aromatic hydrocarbon to the cooled chlorosulfonic acid. orgsyn.org Maintaining a low temperature during the addition is crucial to control the reaction's exothermicity and minimize the formation of byproducts. nih.gov After the addition is complete, the mixture is often stirred for a period, sometimes with gentle heating, to ensure the reaction goes to completion. orgsyn.org The final product is isolated by carefully pouring the reaction mixture onto crushed ice, which decomposes the excess chlorosulfonic acid and causes the water-insoluble sulfonyl chloride to precipitate. orgsyn.orgorgsyn.org

A significant challenge in this method is the formation of byproducts. The primary byproduct is the isomeric 2-butylbenzene-1-sulfonyl chloride. Another common impurity is the corresponding diphenyl sulfone, formed by the reaction of the initially produced sulfonyl chloride with another molecule of the starting hydrocarbon. orgsyn.orggoogle.com Using a sufficient excess of chlorosulfonic acid can help suppress the formation of this sulfone byproduct. orgsyn.org

A patented two-step method aims to improve the yield of the desired para-isomer by controlling the reaction conditions more precisely. google.com This involves a first sulfonation step at a lower temperature (-5°C to 40°C), followed by a second chlorination step at a slightly higher temperature (10°C to 60°C), both using chlorosulfonic acid. google.com

Table 1: Comparison of Classical Synthetic Routes

| Route | Starting Material | Key Reagents | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Two-Step | n-Butylbenzene | 1. H₂SO₄ or Oleum2. SOCl₂ or PCl₅ | 1. Sulfonation2. Chlorination | Potentially cleaner separation of steps. | More steps, longer process. |

| Direct | n-Butylbenzene | Chlorosulfonic Acid (ClSO₃H) | One-pot chlorosulfonation. | Efficient, one-step process. | Formation of isomer and sulfone byproducts. orgsyn.orggoogle.com |

While thionyl chloride and phosphorus pentachloride are standard reagents for converting sulfonic acids to sulfonyl chlorides, other halogenating agents can also be employed. For example, phosphorus oxychloride can be used to react with sodium benzenesulfonate to yield the corresponding sulfonyl chloride. orgsyn.org Another approach involves using thionyl chloride in conjunction with chlorosulfonic acid or oleum, where the aromatic compound is first sulfonated and then converted in situ to the sulfonyl chloride. google.com The use of sulfamic acid as a catalyst in these reactions has been shown to improve the process by suppressing sulfone formation. google.comprepchem.com

Optimized and High-Purity Synthesis Techniques

To address the challenges of byproduct formation and improve product purity, several optimized strategies have been developed. These focus on controlling the reaction's regioselectivity and implementing effective purification protocols.

Achieving high regioselectivity is paramount for obtaining a pure product and a high yield of the desired 4-isomer. The n-butyl group on the benzene (B151609) ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution. The preference for substitution at the para-position over the ortho-position is primarily due to steric hindrance. The bulky butyl group impedes the approach of the electrophile to the adjacent ortho positions, making the electronically favorable but sterically unhindered para-position the major site of reaction.

To maximize the yield of the para-isomer, reaction conditions can be carefully controlled. A patented method for producing p-substituted alkylbenzenesulfonyl chlorides utilizes a two-step process where both the sulfonation and the subsequent chlorination reactions are performed at controlled temperatures and with slow addition of chlorosulfonic acid. google.com The use of an inorganic salt catalyst, such as sodium sulfate (B86663), is also claimed to suppress the formation of byproducts and increase the yield of the para-isomer to as high as 95-100%. google.com

Table 2: Patented Conditions for Regioselective Synthesis of p-tert-butylbenzenesulfonyl chloride

| Step | Reagent Added | Temperature | Duration | Purpose |

|---|---|---|---|---|

| 1 | Chlorosulfonic Acid (1st portion) | 5-15 °C | 1.0-1.5 hours | Controlled sulfonation to favor para-substitution. google.com |

| 2 | Chlorosulfonic Acid (2nd portion) | 15-25 °C | 1.0-1.5 hours | Completion of chlorination. google.com |

This data is for tert-butylbenzene (B1681246) but illustrates the principles applied for regioselective synthesis of alkylated benzenesulfonyl chlorides.

Obtaining this compound in high purity requires effective removal of unreacted starting materials, isomeric impurities, and sulfone byproducts.

The initial workup typically involves quenching the reaction mixture in ice-water, causing the crude sulfonyl chloride to separate as an oil or a solid. orgsyn.orgorgsyn.org This crude product is then separated and washed with water to remove residual acids. orgsyn.org

For further purification, several methods are employed:

Recrystallization: This is a highly effective method for solid sulfonyl chlorides. A patent for the closely related 4-tert-butylbenzenesulfonyl chloride describes a process where the crude product is dissolved in an organic solvent like n-hexane at an elevated temperature, followed by cooling to induce crystallization. google.com This process yielded a product with an HPLC purity of 99.8% and effectively removed the diphenylsulfone byproduct. google.com

Distillation: Liquid sulfonyl chlorides can be purified by vacuum distillation. orgsyn.org This method separates compounds based on their boiling points. It is important to first remove any water present, for instance by azeotropic distillation with a solvent like carbon tetrachloride, to prevent hydrolysis of the sulfonyl chloride at the high temperatures required for distillation. orgsyn.org

Filtration: In cases where the product solidifies upon quenching, simple suction filtration can be used to collect the crude product, which is then washed. orgsyn.org If solid impurities are present in an oily product, filtration through a suitable medium can remove them before further purification. orgsyn.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| n-Butylbenzene |

| 4-Butylbenzenesulfonic acid |

| 2-Butylbenzene-1-sulfonyl chloride |

| Benzenesulfonyl chloride |

| Sodium benzenesulfonate |

| Chlorosulfonic acid |

| Sulfuric acid |

| Oleum |

| Thionyl chloride |

| Phosphorus pentachloride |

| Phosphorus oxychloride |

| Sulfamic acid |

| Sodium sulfate |

| n-Hexane |

| Carbon tetrachloride |

Industrial-Scale Production Considerations

The industrial-scale synthesis of this compound is primarily achieved through the chlorosulfonation of n-butylbenzene. This process is a cornerstone of organosulfur chemistry, adapted for large-scale manufacturing with a focus on efficiency, cost-effectiveness, and product purity. Key considerations in the industrial setting revolve around reaction control, management of byproducts, and purification of the final product.

A prevalent industrial method involves a two-step, one-pot synthesis that allows for the sequential sulfonation and chlorination of n-butylbenzene. This approach provides a high degree of control over the reaction conditions for each step, which is crucial for maximizing the yield of the desired para-isomer and minimizing the formation of unwanted byproducts.

The process typically begins with the sulfonation of n-butylbenzene. In this step, chlorosulfonic acid is added gradually to the alkylbenzene at a controlled, relatively low temperature, generally ranging from -5°C to 40°C. This initial phase is critical for achieving the selective sulfonation at the para position of the benzene ring. The use of an inorganic salt catalyst, such as sodium sulfate or potassium sulfate, can be employed to suppress the formation of sulfone byproducts. google.com

Following the sulfonation, the second phase of the reaction, chlorination, is initiated by the further addition of chlorosulfonic acid, often at a higher temperature, typically between 10°C and 60°C. google.com This converts the intermediate 4-butylbenzenesulfonic acid into the target compound, this compound. The molar ratio of the reactants is a critical parameter, with the ratio of alkylbenzene to chlorosulfonic acid typically managed to optimize the conversion and minimize side reactions. A common industrial approach for related alkylbenzenesulfonyl chlorides involves a molar ratio of alkylbenzene to chlorosulfonic acid of approximately 1:0.5 to 1:3.5. google.com

An alternative, though less common, industrial route involves the reaction of a salt of 4-butylbenzenesulfonic acid with a chlorinating agent such as phosphorus pentachloride or phosphorus oxychloride. orgsyn.org However, the direct chlorosulfonation of n-butylbenzene is generally favored due to its more streamlined process.

The workup procedure on an industrial scale typically involves quenching the reaction mixture with ice water, which precipitates the crude this compound. The product is then separated, for instance by filtration or extraction into a suitable solvent, and purified. Purification is a significant consideration, as byproducts such as isomeric sulfonyl chlorides and sulfones can impact the quality of the final product. Techniques such as recrystallization or vacuum distillation may be employed to achieve the desired purity.

The table below summarizes key parameters for the industrial production of para-substituted alkylbenzene sulfonyl chlorides, which are applicable to the synthesis of this compound.

| Parameter | Value/Range | Reference |

| Reaction Type | Two-step, one-pot sulfonation and chlorination | google.com |

| Starting Material | n-Butylbenzene | |

| Reagent | Chlorosulfonic acid | google.com |

| Catalyst | Inorganic salts (e.g., sodium sulfate, potassium sulfate) | google.com |

| Sulfonation Temperature | -5°C to 40°C | google.com |

| Chlorination Temperature | 10°C to 60°C | google.com |

| Molar Ratio (Alkylbenzene:Chlorosulfonic Acid) | 1:0.5 to 1:3.5 | google.com |

| Purification Method | Ice-water precipitation, filtration/extraction | google.com |

It is important to note that while these parameters provide a general framework, specific industrial processes are often proprietary and may involve variations in catalysts, solvents, and reaction conditions to optimize yield and purity for their specific needs.

Reaction Chemistry and Mechanistic Investigations of 4 Butylbenzene 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Moiety

The sulfur-chlorine bond in 4-butylbenzene-1-sulfonyl chloride is highly polarized, rendering the sulfur atom susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for its extensive use in organic synthesis.

A cornerstone of the reactivity of this compound is its reaction with primary and secondary amines to form N-substituted sulfonamides. libretexts.org This reaction, a type of acylation, typically proceeds readily in the presence of a base (such as pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. core.ac.uk The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, followed by the expulsion of the chloride ion.

The reaction is highly versatile, accommodating a wide array of primary and secondary amines, including aliphatic, aromatic, and heterocyclic ones. masterorganicchemistry.com The resulting sulfonamides are a critical class of compounds in medicinal chemistry. libretexts.org The conditions for these reactions can be tailored; for instance, syntheses have been reported using bases like pyridine at temperatures ranging from 0 to 25 °C, often resulting in high to quantitative yields. core.ac.uk Another example involves reacting a sulfonyl chloride with an amine in the presence of sodium hydroxide (B78521) in an aqueous solution. nih.gov

| Aryl Sulfonyl Chloride | Amine | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|

| Benzenesulfonyl chloride | Aniline | Pyridine | Not specified | N-Phenylbenzenesulfonamide | 100% |

| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | Not specified | N,4-Dimethyl-N-(p-tolyl)benzenesulfonamide | Quantitative |

| Benzenesulfonyl chloride | Aniline | Diethyl ether | Diethyl ether | N-Phenylbenzenesulfonamide | 85% |

| Benzenesulfonyl chloride | Benzylamine | Sodium hypochlorite (B82951) (in situ) | Not specified | N-Benzylbenzenesulfonamide | ~Quantitative |

In a reaction analogous to sulfonamide formation, this compound reacts with alcohols to yield sulfonate esters. researchgate.net This transformation is crucial for converting a poor leaving group (the hydroxyl group, -OH) into an excellent leaving group (a sulfonate, such as a tosylate or, in this case, a 'busylate'). google.com The reaction is typically carried out in the presence of a non-nucleophilic base like pyridine, which serves to catalyze the reaction and neutralize the HCl generated. google.com

The mechanism involves the attack of the alcohol's oxygen atom on the sulfonyl chloride's sulfur atom. google.com A key stereochemical feature of this reaction is that it proceeds with retention of configuration at the alcohol's stereocenter. google.comcerritos.edu This is because the carbon-oxygen bond of the alcohol is not broken during the reaction; the reaction occurs at the oxygen-hydrogen and sulfur-chlorine bonds. google.comcerritos.edu

| Sulfonyl Chloride | Phenol/Alcohol | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|

| 4-Methylbenzenesulfonyl chloride | Phenol | Triethylamine | Dichloromethane | Phenyl tosylate | 93% |

| 4-Chlorobenzenesulfonyl chloride | Phenol | Triethylamine | Dichloromethane | Phenyl 4-chlorobenzenesulfonate | 85% |

| 4-Nitrobenzenesulfonyl chloride | Phenol | Triethylamine | Dichloromethane | Phenyl 4-nitrobenzenesulfonate | 81% |

| 4-Methylbenzenesulfonyl chloride | 4-Nitrophenol | Triethylamine | Dichloromethane | 4-Nitrophenyl tosylate | 82% |

Data derived from a study on the synthesis of various arylsulfonates. researchgate.net

Beyond amines and alcohols, this compound can react with other nucleophiles. For instance, it can react with thiols, which are sulfur analogs of alcohols. The initial products are thiosulfonates, though these can be unstable. A significant application in this area is the reduction of aromatic sulfonyl chlorides to the corresponding aromatic thiols. masterorganicchemistry.com This process can involve intermediate steps, such as the reaction with zinc dust to form a zinc aryl sulfinate, which is then further reduced to the thiophenol. fishersci.at

Additionally, sulfonyl chlorides can react with various organometallic reagents. For example, reactions with organoindium reagents have been used to form vinyl sulfones. researchgate.net The reaction of sulfonyl chlorides with Grignard reagents has also been documented. lumenlearning.com

The mechanism of nucleophilic substitution at a sulfonyl sulfur is a subject of extensive investigation. libretexts.orggoogle.com Unlike substitution at a saturated carbon, the geometry around the tetracoordinate sulfur atom allows for different mechanistic pathways. The reaction is generally considered to proceed via a concerted, synchronous mechanism analogous to an Sₙ2 reaction, or a stepwise addition-elimination mechanism involving a trigonal bipyramidal intermediate. libretexts.org

For most nucleophilic substitutions on arenesulfonyl chlorides, the evidence points towards a mechanism that results in the inversion of configuration at the sulfur center, consistent with an Sₙ2-like pathway. libretexts.org The Sₙ1 pathway, which would involve the unimolecular dissociation of the sulfonyl chloride to form a sulfonyl cation (RSO₂⁺), is generally not favored.

It is crucial to distinguish the stereochemistry at the sulfur center from that of the nucleophile. As mentioned in section 3.1.2, when an alcohol reacts with a sulfonyl chloride, the reaction proceeds with retention of configuration at the chiral carbon of the alcohol because the C-O bond is not broken. google.comcerritos.edu However, the subsequent substitution of the resulting sulfonate ester group (e.g., by another nucleophile) typically occurs with inversion of configuration at that carbon via a standard Sₙ2 reaction. google.com This two-step sequence allows for a net inversion of stereochemistry from the original alcohol, providing a powerful tool for stereochemical control in synthesis.

| Feature | Sₙ1 Mechanism | Sₙ2 Mechanism |

|---|---|---|

| Rate Law | Unimolecular: Rate = k[Substrate] | Bimolecular: Rate = k[Substrate][Nucleophile] |

| Mechanism | Two steps (carbocation intermediate) | One step (concerted) |

| Substrate Preference | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary >> Tertiary |

| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |

| Solvent | Polar protic solvents favored | Polar aprotic solvents favored |

| Stereochemistry | Racemization (mix of inversion and retention) | Inversion of configuration |

General characteristics of Sₙ1 and Sₙ2 reactions at a carbon center. libretexts.org

Role as an Electrophilic Reagent

As established, the sulfur atom in this compound is electrophilic. Its primary role as an electrophile is to undergo nucleophilic attack at the sulfur center.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the substitution of a hydrogen atom on the ring with an electrophile. nih.gov Key examples include nitration, halogenation, and Friedel-Crafts alkylation and acylation. core.ac.uknih.gov

The use of an arenesulfonyl chloride like this compound as the primary electrophile in a Friedel-Crafts-type reaction to sulfonylate another aromatic ring is not a common or straightforward transformation. core.ac.uk Friedel-Crafts reactions typically require a potent electrophile, often generated with a strong Lewis acid catalyst like AlCl₃. lumenlearning.com While sulfonyl chlorides are electrophilic, they are generally not reactive enough to sulfonylate a typical benzene (B151609) ring under standard Friedel-Crafts conditions. The reaction to form diaryl sulfones (Ar-SO₂-Ar') is more commonly achieved through other methods, such as the reaction of a sulfonyl chloride with an organometallic reagent or through metal-catalyzed C-H functionalization pathways. libretexts.org

The term electrophilic aromatic substitution, when discussed in the context of arenesulfonyl chlorides, more often refers to the synthesis of the sulfonyl chloride itself. For example, butylbenzene (B1677000) can undergo chlorosulfonation with chlorosulfonic acid (ClSO₃H), an electrophilic substitution reaction, to install the -SO₂Cl group onto the aromatic ring, yielding this compound.

Friedel-Crafts Type Reactions

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry for forming carbon-carbon bonds, traditionally involves the alkylation or acylation of an aromatic ring. While direct studies detailing the use of this compound in Friedel-Crafts reactions are not readily found in the public domain, we can consider its potential role as a substrate.

In a typical Friedel-Crafts acylation, an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). If 4-butylbenzene were to be acylated, the butyl group, being an ortho-, para-director, would direct the incoming acyl group to the positions ortho and para to it. However, due to steric hindrance from the butyl group, the para-substituted product would be expected to be the major isomer.

Conversely, considering this compound as the aromatic substrate in a Friedel-Crafts reaction is unlikely. The sulfonyl chloride group is a strong electron-withdrawing group, deactivating the benzene ring towards electrophilic aromatic substitution. Therefore, further substitution on the ring would require harsh reaction conditions and would likely result in low yields.

Table 1: Hypothetical Friedel-Crafts Acylation of 4-Butylbenzene

| Reactant 1 | Reactant 2 | Catalyst | Major Product (Hypothetical) |

| 4-Butylbenzene | Acetyl chloride | AlCl₃ | 1-(4-Butylphenyl)ethan-1-one |

Mechanisms of Sulfonyl Group Transformations

Hydrolysis Pathways

The hydrolysis of aromatic sulfonyl chlorides to their corresponding sulfonic acids is a well-documented reaction. Studies on various substituted benzenesulfonyl chlorides indicate that the reaction generally proceeds via a nucleophilic substitution mechanism at the sulfur atom. rsc.org

For this compound, the hydrolysis in a neutral or acidic medium is expected to follow an S_N2-like mechanism. A water molecule acts as the nucleophile, attacking the electrophilic sulfur atom. This leads to the formation of a transient pentacoordinate intermediate, followed by the departure of the chloride ion to yield 4-butylbenzenesulfonic acid.

Under alkaline conditions, the hydrolysis is significantly faster. The hydroxide ion, being a much stronger nucleophile than water, attacks the sulfur atom more readily, again proceeding through an S_N2 mechanism. The presence of the electron-donating butyl group at the para position might slightly decrease the rate of hydrolysis compared to unsubstituted benzenesulfonyl chloride by reducing the electrophilicity of the sulfur atom.

Reductive Pathways

The reduction of sulfonyl chlorides can lead to various products, including thiols and disulfides. Common reducing agents for this transformation include zinc dust in the presence of an acid, or other strong reducing agents like lithium aluminum hydride (LiAlH₄).

The reduction of this compound to 4-butylthiophenol would likely involve the initial formation of a sulfinate intermediate, which is then further reduced to the corresponding thiol. While specific experimental data for the reduction of this compound is scarce, the general procedure for the reduction of arylsulfonyl chlorides to thiols using zinc and sulfuric acid is a well-established method.

Catalyst-Mediated Transformations

Application of Lewis Acids and Brønsted Acids

Lewis acids, such as aluminum chloride or ferric chloride, are crucial catalysts in reactions involving sulfonyl chlorides, particularly in the formation of sulfonamides. In the reaction of this compound with an amine, a Lewis acid can activate the sulfonyl chloride by coordinating to one of the oxygen atoms of the sulfonyl group. This coordination increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by the amine.

Brønsted acids can also play a role in reactions involving sulfonyl chlorides, primarily by protonating the oxygen atoms of the sulfonyl group, which similarly enhances the electrophilicity of the sulfur center. This can be particularly relevant in hydrolysis reactions or in reactions with weakly nucleophilic partners.

Role of Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants that are soluble in different, immiscible phases. In the context of this compound, PTC would be particularly useful for reactions with anionic nucleophiles that are soluble in an aqueous phase, while the sulfonyl chloride is soluble in an organic phase.

A typical phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the anionic nucleophile from the aqueous phase to the organic phase. This allows the nucleophile to react with the this compound to form the substitution product. This methodology can lead to higher reaction rates, milder reaction conditions, and improved yields compared to traditional two-phase systems without a catalyst.

Applications of 4 Butylbenzene 1 Sulfonyl Chloride in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

The reactivity of the sulfonyl chloride moiety makes 4-butylbenzene-1-sulfonyl chloride an excellent electrophile for reactions with a wide range of nucleophiles, enabling the assembly of intricate molecular structures.

The most prominent application of this compound is in the synthesis of sulfonamides. This reaction, often referred to as sulfonylation, involves the treatment of a primary or secondary amine with the sulfonyl chloride in the presence of a base. The base, typically pyridine (B92270) or triethylamine, serves to neutralize the hydrochloric acid byproduct generated during the reaction. cbijournal.com This method is highly efficient for creating a diverse library of N-substituted 4-butylbenzenesulfonamides. cbijournal.comchemicalbook.com

The synthesis of sulfonamides is a cornerstone in medicinal chemistry, as the sulfonamide functional group is a key structural component in numerous therapeutic agents. cbijournal.comucl.ac.uk The reaction of this compound with various amines allows for the systematic modification of molecular properties, which is a critical step in drug discovery and development.

Table 1: Examples of Sulfonamide Synthesis

| Amine Reactant | Base | Product |

| Aniline | Pyridine | N-phenyl-4-butylbenzenesulfonamide |

| Benzylamine | Triethylamine | N-benzyl-4-butylbenzenesulfonamide |

| Piperidine | Triethylamine | 1-(4-butylphenyl)sulfonylpiperidine |

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. This compound serves as a key reagent for incorporating the 4-butylbenzenesulfonyl moiety into heterocyclic systems, particularly those containing a nucleophilic nitrogen atom. researchgate.net For instance, it can react with amino-substituted heterocycles, such as aminopyridines or aminoindoles, to yield the corresponding sulfonamide-linked structures. This modification can significantly alter the biological activity and physical properties of the parent heterocycle. The general principle involves a reaction analogous to the Hinsberg test, where the sulfonyl chloride reacts with the amine functionality on the heterocyclic ring. researchgate.net

Table 2: Example of Heterocycle Functionalization

| Heterocyclic Reactant | Reaction Type | Product |

| 4-Aminopyridine | N-Sulfonylation | N-(pyridin-4-yl)-4-butylbenzenesulfonamide |

While not a direct component in classic multicomponent reactions (MCRs), this compound can be used to synthesize precursors for such reactions. MCRs are powerful tools for rapidly building molecular complexity from three or more starting materials in a single step. nih.gov For example, sulfonyl chlorides can be converted into sulfonyl azides, which are precursors for the synthesis of N-sulfonyl-substituted triazoles via click chemistry, a type of MCR. Furthermore, derivatives like tosylmethyl isocyanide (TOSMIC), which feature a sulfone group, are exceptionally versatile reagents in MCRs for synthesizing various heterocyclic systems, such as imidazoles. nih.gov By analogy, this compound could be used to generate novel isocyanide or other reactive species for use in MCRs, expanding the chemical space accessible through these efficient synthetic strategies.

Utilization as a Derivatizing Agent

Derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative, which is more suitable for analysis or separation. The high reactivity of the sulfonyl chloride group makes it an effective functional handle for this purpose.

In analytical chemistry, particularly in chromatography and mass spectrometry, derivatization is often employed to improve the detection and separation of analytes. Sulfonyl chlorides, such as the well-known dansyl chloride, are used to tag molecules containing primary and secondary amine, phenolic, and imidazole functional groups. researchgate.netnih.gov

This compound can function in a similar capacity. By reacting it with an analyte, a 4-butylbenzenesulfonyl tag is attached. This derivatization can:

Enhance Detectability: The introduction of the aromatic ring can improve UV absorbance for liquid chromatography (LC) analysis.

Improve Ionization: For mass spectrometry (MS), the derivative may exhibit improved ionization efficiency, particularly in positive-ion electrospray ionization (ESI), leading to lower detection limits. nih.gov

Increase Retention: The bulky, nonpolar butylbenzene (B1677000) group can increase the retention time of polar analytes in reversed-phase chromatography, allowing for better separation from interfering matrix components.

Table 3: Derivatization for Analytical Applications

| Analyte Class | Functional Group | Purpose of Derivatization |

| Phenols | Hydroxyl (-OH) | Improved LC-ESI-MS/MS sensitivity |

| Biogenic Amines | Amine (-NH2) | Enhanced UV detection and chromatographic separation |

| Steroids | Hydroxyl (-OH) | Increased ionization efficiency in mass spectrometry |

Post-polymerization modification is a powerful strategy for synthesizing functional polymers with precisely controlled structures and properties. This compound can be used as a reagent to modify polymers that possess nucleophilic side chains, such as those containing amine groups. researchgate.net For example, a polymer backbone featuring pendant aniline moieties can be readily functionalized by reaction with this compound. researchgate.net

This modification introduces the 4-butylbenzenesulfonyl group onto the polymer, which can significantly alter its properties:

Solubility: The introduction of the hydrophobic butylbenzene group can change the polymer's solubility in various solvents.

Thermal Properties: The bulky side chains can affect the polymer's glass transition temperature (Tg) and thermal stability. mdpi.com

Mechanical Properties: Changes in inter-chain interactions can modify the mechanical strength and elasticity of the polymer material. mdpi.com

This approach allows for the fine-tuning of polymer characteristics for specific applications in materials science, such as in coatings, membranes, or specialty plastics. researchgate.net

Pharmacological and Biological Research Involving 4 Butylbenzene 1 Sulfonyl Chloride and Its Derivatives

Design and Synthesis of Biologically Active Compounds

The versatility of the sulfonyl chloride group in 4-butylbenzene-1-sulfonyl chloride makes it a valuable reactant for creating a diverse range of sulfonamide derivatives. This reactivity is central to its use in medicinal chemistry for the synthesis of new, biologically active molecules.

This compound is a key intermediate in the synthesis of various compounds explored for their therapeutic potential. For instance, high-purity 4-tert-butylbenzenesulfonyl chloride is produced for its role as an intermediate in the manufacturing of various pharmaceutical products. google.com The process involves reacting 4-tert-butylbenzenesulfonic acid with a chlorinating agent to obtain the crude product, which is then purified. google.com

In the realm of drug discovery, scientists have synthesized series of novel sulfonamide derivatives. One such series involves the creation of 1-sulfonyl indolines. nih.gov Another notable class of compounds derived from similar benzenesulfonyl chloride precursors are 4-azaheterocycle benzenesulfonamide (B165840) derivatives, which have been synthesized and investigated for their biological effects. nih.gov Furthermore, the synthesis of novel 1,2,4-triazole (B32235) derivatives has been a subject of study, aiming to generate new antimicrobial agents. nih.gov A series of N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine have also been synthesized, starting from precursors like 4-tert-butylbenzenesulfonyl chloride, to explore their medicinal importance.

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for designing more effective therapeutic agents. For derivatives of this compound, SAR studies have provided valuable insights.

Similarly, for a series of newly synthesized 1,2,4-triazole derivatives, the antibacterial and antifungal activities were found to be dependent on the specific substitutions on the benzylideneamino-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold. nih.gov

Evaluation of Antimicrobial Activities

A significant area of research for derivatives of this compound has been the evaluation of their ability to inhibit or kill microbial pathogens.

Derivatives of this compound have demonstrated notable antibacterial properties. A study on a 4-ammoniumbutylstyrene-based random copolymer, which features a related structural component, showed remarkable antibacterial activity against several multi-drug-resistant clinical isolates. nih.gov This polymer was effective against various Gram-positive and Gram-negative bacteria, including strains of Enterococcus, Staphylococcus, Pseudomonas, Klebsiella, Escherichia coli, Acinetobacter baumannii, and Stenotrophomonas maltophilia, with a minimum inhibitory concentration (MIC) value as low as 3.15 µM. nih.gov

In another study, a series of novel 1,2,4-triazole derivatives exhibited strong antibacterial activity against Staphylococcus aureus, with some compounds showing efficacy comparable or superior to the standard drug streptomycin (B1217042). nih.gov Interestingly, none of the synthesized compounds in this particular series were effective against Escherichia coli. nih.gov One derivative containing a 4-chloro substitution was found to have antibacterial activity superior to streptomycin against S. aureus. nih.gov

Table 1: Antibacterial Activity of Selected Derivative Classes

| Derivative Class | Target Bacteria | Efficacy | Reference |

|---|---|---|---|

| 4-Ammoniumbutylstyrene-based random copolymer | Enterococcus, Staphylococcus, Pseudomonas, Klebsiella, E. coli, A. baumannii, S. maltophilia | MIC as low as 3.15 µM | nih.gov |

| 1,2,4-Triazole derivatives | Staphylococcus aureus | Activity comparable or superior to streptomycin | nih.gov |

The antifungal potential of this compound derivatives has also been a focus of investigation. A novel series of Schiff bases based on a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold demonstrated significant antifungal activity. nih.gov These compounds were particularly effective against the fungal species Microsporum gypseum. nih.gov

The study found that several of these synthesized derivatives had antifungal effects superior or comparable to the standard drug ketoconazole (B1673606) against M. gypseum. nih.gov Specifically, six of the seventeen synthesized compounds were more effective than ketoconazole. nih.gov However, none of the tested compounds showed activity against Candida albicans or Aspergillus niger. nih.gov

Table 2: Antifungal Activity of 1,2,4-Triazole Derivatives

| Fungal Species | Activity | Comparison to Standard (Ketoconazole) | Reference |

|---|---|---|---|

| Microsporum gypseum | Strong antifungal effects | Six derivatives were superior | nih.gov |

| Candida albicans | No activity | - | nih.gov |

Investigation of Cytotoxic Properties

Derivatives synthesized from benzenesulfonyl chlorides, structurally related to this compound, have been evaluated for their cytotoxic effects against cancer cell lines. A series of 1-sulfonyl indolines were synthesized and evaluated for their antiproliferative activity. nih.gov

The most potent of these compounds, 9a and 9e, demonstrated significant cytotoxicity against four human cancer cell lines: HCT116 (colon cancer), PC3 (prostate cancer), HepG2 (liver cancer), and SK-OV-3 (ovarian cancer). nih.gov The half-maximal inhibitory concentration (IC50) values for these compounds were in the low micromolar range, specifically between 0.055-0.105 µM for compound 9a and 0.039-0.112 µM for compound 9e. nih.gov This line of research has identified these benzenesulfonamide derivatives as a class of microtubule-targeting agents. nih.gov

Table 3: Cytotoxicity of Potent 1-Sulfonyl Indoline Derivatives

| Compound | Cell Line | Cancer Type | IC50 Range (µM) | Reference |

|---|---|---|---|---|

| 9a | HCT116, PC3, HepG2, SK-OV-3 | Colon, Prostate, Liver, Ovarian | 0.055 - 0.105 | nih.gov |

In Vitro Cytotoxicity Assays

The cytotoxic potential of benzenesulfonamide derivatives has been evaluated against various cancer cell lines. These assays are crucial in the early stages of anticancer drug discovery to identify compounds that can inhibit the proliferation of or kill cancer cells.

One study focused on newly synthesized 4-(2-methylacetamide)benzenesulfonamide derivatives. nih.gov These compounds were evaluated for their in vitro anticancer properties, and several derivatives were found to be active against all tested cancerous cells, while notably showing no cytotoxic effects on normal cells. nih.gov This selectivity is a highly desirable characteristic for potential anticancer agents.

Another research effort explored the cytotoxic effects of different benzenesulfonamide derivatives, including acetazolamide (B1664987) and its parent compound C3 and its derivatives C4 and C6, against A549 lung cancer cells. immunopathol.com The findings indicated that all tested compounds significantly inhibited the proliferation of these cancer cells. immunopathol.com The varying degrees of cytotoxicity observed among the derivatives suggest that specific structural modifications can enhance their potency against cancer cells. immunopathol.com For instance, compound C4 was noted for its pronounced potency, marking it as a potential lead compound for further development. immunopathol.com

In a separate study, three novel 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives (YM-1, YM-2, and YM-3) were synthesized and tested for their cytotoxicity against both healthy (HEK-293) and cancerous (MG-U87) cells using the MTT assay. rsc.org All three derivatives demonstrated dose-dependent cytotoxicity against the MG-U87 cancer cells. rsc.org Interestingly, at a concentration of 120 μM, derivative YM-1 showed significantly less toxicity towards healthy HEK-293 cells compared to the positive control, highlighting its potential for selective anticancer activity. rsc.org

Table 1: In Vitro Cytotoxicity of Selected Benzenesulfonamide Derivatives

| Compound/Derivative | Cell Line | Activity | Reference |

| 4-(2-methylacetamide)benzenesulfonamide derivatives (3-6) | Various cancer cells | Active against all tested cancerous cells, no cytotoxic effects on normal cells. | nih.gov |

| Acetazolamide, C3, C4, C6 | A549 (Lung cancer) | Significantly inhibited cell proliferation. | immunopathol.com |

| 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives (YM-1, YM-2, YM-3) | MG-U87 (Glioblastoma) | Dose-dependent cytotoxicity. | rsc.org |

| YM-1 | HEK-293 (Healthy kidney) | Lower toxicity than positive control at 120 μM. | rsc.org |

Mechanisms of Cytotoxic Action

Understanding the mechanisms through which cytotoxic compounds act is fundamental to developing targeted cancer therapies. Research into benzenesulfonamide derivatives has begun to elucidate these pathways.

In the investigation of benzenesulfonamide derivatives against A549 lung cancer cells, the study also explored the underlying mechanisms of their anti-proliferative effects. immunopathol.com It was found that the compounds influenced intracellular pH and the production of reactive oxygen species (ROS). immunopathol.com Specifically, all the tested compounds led to a decrease in intracellular pH, which can contribute to their anti-proliferative properties. immunopathol.com

The production of ROS, which can induce oxidative stress and lead to cell death, varied among the derivatives. Compound C3 was found to increase ROS levels, suggesting this as a possible mechanism for its cytotoxic effects. immunopathol.com In contrast, compound C6 resulted in decreased ROS levels, while C4 had no significant impact on ROS production, indicating that different derivatives may act through distinct or multiple pathways. immunopathol.com

Another study on novel sulfonamide derivatives, YM-1, YM-2, and YM-3, investigated their interaction with DNA as a potential mechanism of action. rsc.org Through experimental methods and molecular docking, it was determined that these derivatives are effective DNA binders, interacting via a combination of intercalation and groove binding. rsc.org The ability to bind to DNA can interfere with essential cellular processes like replication and transcription, ultimately leading to cell death. The derivative YM-1 was identified as a particularly strong candidate for DNA binding and anticancer activity. rsc.org

Anti-inflammatory and Analgesic Research Utilizing Derivatives

Derivatives of benzenesulfonamide have shown significant promise as anti-inflammatory and analgesic agents. These compounds often target enzymes and receptors involved in the inflammation and pain signaling pathways.

A series of novel N-(benzenesulfonyl)acetamide derivatives were designed and synthesized as potential multi-target inhibitors for treating inflammation and pain. iasp-pain.org Two compounds, 9a and 9b, demonstrated potent inhibitory activity against cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and transient receptor potential vanilloid 1 (TRPV1), all of which are key targets in anti-inflammatory and analgesic therapy. iasp-pain.org Further in vivo studies with compound 9a showed its capability to reduce formalin-induced pain and inhibit capsaicin-induced ear edema. iasp-pain.org

The anti-inflammatory activity of four 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives was also investigated. nih.gov These compounds were found to significantly inhibit the secretion of pro-inflammatory cytokines, interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), induced by lipopolysaccharide (LPS). nih.gov Notably, the derivatives containing strong electron-withdrawing substituents exhibited more potent inhibitory effects. nih.gov

In the realm of analgesia, the synthetic sulfonamide derivative 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene (B151609) Sulfonamide (4-FBS) was studied for its effects in a mouse model of acute and diabetic neuropathic pain. nih.gov The compound showed a significant antinociceptive effect in the tail immersion test. nih.gov The study suggested the involvement of serotonergic and opioidergic pathways in its analgesic action. nih.gov Furthermore, 4-FBS was effective in reversing hyperalgesia and allodynia associated with diabetes. nih.gov

Table 2: Anti-inflammatory and Analgesic Activity of Selected Benzenesulfonamide Derivatives

| Compound/Derivative | Target/Model | Activity | Reference |

| N-(benzenesulfonyl)acetamide derivatives (9a, 9b) | COX-2, 5-LOX, TRPV1 | Potent inhibition (IC50 values in the nanomolar range). | iasp-pain.org |

| 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives (6, 7) | LPS-induced IL-6 and TNF-α secretion | Significant inhibition. | nih.gov |

| 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS) | Murine model of acute and diabetic neuropathic pain | Significant antinociceptive, antihyperalgesic, and antiallodynic effects. | nih.govnih.gov |

Enzyme Inhibition Studies (Based on Sulfonamide Analogs)

A well-established area of research for sulfonamides is their ability to inhibit various enzymes, with carbonic anhydrases (CAs) being a primary target. The inhibition of these enzymes has therapeutic implications for a range of conditions.

In a study focused on developing new anticancer agents, several 4-(2-methylacetamide)benzenesulfonamide derivatives were synthesized with the aim of targeting CA IX and CA XII enzymes, which are implicated in some cancerous tumors. nih.gov This highlights the continued interest in sulfonamides as enzyme inhibitors for cancer therapy.

Another investigation into newly synthesized sulfonamide derivatives, YM-1, YM-2, and YM-3, explored their inhibitory effects on urease and carbonic anhydrase. rsc.org Molecular docking studies suggested that YM-1 was a better inhibitor of carbonic anhydrase, while experimental results showed that YM-2 was a more potent inhibitor of the urease enzyme. rsc.org

The analgesic and antiallodynic effects of 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS) have also been linked to its reported carbonic anhydrase inhibitory activity. nih.govnih.gov The inhibition of carbonic anhydrase is considered a potential newer drug target for the management of neuropathic pain. nih.gov

Table 3: Enzyme Inhibition by Selected Sulfonamide Analogs

| Compound/Derivative | Enzyme Target | Activity | Reference |

| 4-(2-methylacetamide)benzenesulfonamide derivatives | Carbonic Anhydrase (CA) IX and XII | Designed as potential inhibitors. | nih.gov |

| YM-1 | Carbonic Anhydrase | Better inhibitor based on docking data. | rsc.org |

| YM-2 | Urease | Potent inhibitor (IC50 = 1.90 ± 0.02 μM). | rsc.org |

| 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS) | Carbonic Anhydrase | Reported inhibitory activity contributing to analgesic effects. | nih.govnih.gov |

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-butylbenzene-1-sulfonyl chloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's constitution.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the butyl group and the aromatic ring are expected. The aromatic protons typically appear as two doublets in the downfield region (around 7.5-8.0 ppm) due to the electron-withdrawing effect of the sulfonyl chloride group. The protons on the carbon adjacent to the benzene (B151609) ring will exhibit a triplet, while the subsequent methylene (B1212753) groups will show multiplets, and the terminal methyl group will appear as a triplet in the upfield region.

The ¹³C NMR spectrum provides complementary information, showing characteristic signals for the four distinct aromatic carbons and the four carbons of the butyl chain. The carbon atom attached to the sulfonyl chloride group is significantly deshielded and appears at a higher chemical shift.

While specific spectral data for this compound is not publicly available, the spectra of its isomer, 4-tert-butylbenzenesulfonyl chloride, can provide comparative insight. nih.gov For instance, the aromatic protons in the tert-butyl isomer also show a characteristic splitting pattern, and the chemical shifts are influenced by the electron-donating nature of the alkyl group and the electron-withdrawing sulfonyl chloride group. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to SO₂Cl) | 7.8 - 8.0 (d) | 128 - 130 |

| Aromatic CH (meta to SO₂Cl) | 7.4 - 7.6 (d) | 126 - 128 |

| Aromatic C-SO₂Cl | - | 140 - 145 |

| Aromatic C-Butyl | - | 150 - 155 |

| -CH₂- (benzylic) | 2.6 - 2.8 (t) | 35 - 40 |

| -CH₂- | 1.5 - 1.7 (m) | 30 - 35 |

| -CH₂- | 1.3 - 1.5 (m) | 20 - 25 |

| -CH₃ | 0.9 - 1.0 (t) | 13 - 15 |

Note: d = doublet, t = triplet, m = multiplet. Predicted values are based on standard chemical shift tables and data for analogous compounds.

Advanced Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound is approximately 232.73 g/mol . nih.gov

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) which can undergo a series of fragmentation reactions. A common fragmentation pathway for aromatic sulfonyl chlorides is the loss of the chlorine atom, followed by the loss of sulfur dioxide (SO₂). The fragmentation of the butyl chain is also anticipated.

Key expected fragments in the mass spectrum of this compound include:

[M-Cl]⁺ : Loss of the chlorine atom.

[M-SO₂Cl]⁺ : Loss of the sulfonyl chloride group, resulting in a butylbenzene (B1677000) cation.

[C₄H₉]⁺ : The butyl cation, resulting from cleavage of the bond to the aromatic ring.

Tropylium ion ([C₇H₇]⁺) : A common rearranged fragment in alkylbenzenes.

The fragmentation of related compounds, such as aromatic sulfonamides, often involves the loss of a neutral sulfur dioxide molecule. nist.gov Similarly, the fragmentation of benzenesulfonates shows a loss of SO₂. aaqr.org These patterns in related structures support the predicted fragmentation pathways for this compound.

Table 2: Expected Key Mass Fragments of this compound

| Fragment | m/z (Mass-to-Charge Ratio) | Identity |

| [C₁₀H₁₃SO₂Cl]⁺˙ | 232/234 | Molecular Ion (with ³⁵Cl/³⁷Cl isotopes) |

| [C₁₀H₁₃SO₂]⁺ | 197 | [M-Cl]⁺ |

| [C₁₀H₁₃]⁺ | 133 | [M-SO₂Cl]⁺ |

| [C₇H₇]⁺ | 91 | Tropylium ion |

| [C₄H₉]⁺ | 57 | Butyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. For this compound, these techniques are particularly useful for confirming the presence of the sulfonyl chloride group and the substituted benzene ring.

The IR spectrum is expected to show strong characteristic absorption bands for the S=O stretching vibrations of the sulfonyl chloride group, typically in the regions of 1370-1385 cm⁻¹ (asymmetric stretch) and 1170-1190 cm⁻¹ (symmetric stretch). The S-Cl stretching vibration is expected to appear in the lower frequency region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the butyl group appear just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. The symmetric S=O stretch often gives a strong Raman signal. Aromatic ring vibrations are also typically strong in the Raman spectrum. For example, the Raman spectrum of the related 4-ethylbenzene-1-sulfonyl chloride shows characteristic bands for the aromatic and sulfonyl chloride moieties. chemicalbook.com

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 | 3000 - 2850 |

| S=O | Asymmetric Stretch | 1385 - 1370 | Weak |

| S=O | Symmetric Stretch | 1190 - 1170 | Strong |

| C=C | Aromatic Ring Stretching | 1600 - 1450 | 1600 - 1450 |

| S-Cl | Stretching | 600 - 500 | 600 - 500 |

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

While this compound is a liquid at room temperature, its derivatives, such as sulfonamides, are often crystalline solids. thermofisher.com X-ray crystallography can be used to determine the precise three-dimensional arrangement of atoms in the crystal lattice of these solid derivatives. This technique provides definitive information about bond lengths, bond angles, and intermolecular interactions.

For instance, the crystal structure of a related compound, 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, has been determined by X-ray diffraction. nih.gov Such studies reveal details about hydrogen bonding networks and molecular packing in the solid state. This information is invaluable for understanding the structure-property relationships of these compounds. The analysis of a derivative of this compound would similarly provide crucial insights into its molecular geometry and non-covalent interactions.

Chromatographic Techniques for Reaction Monitoring and Purity Assessment (e.g., GC, HPLC)

Chromatographic techniques are essential for monitoring the progress of reactions involving this compound and for assessing the purity of the final product. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly used methods.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. Purity assessment is often carried out using GC, with specifications typically requiring a purity of ≥96.0%. thermofisher.com

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is a versatile technique for separating components of a reaction mixture containing this compound and its products. The development of HPLC methods for related compounds, such as other benzenesulfonyl chlorides, demonstrates the utility of this technique for their analysis in various matrices, including industrial wastewater. researchgate.net For instance, a reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water can be adapted for the analysis of this compound. sielc.com

Table 4: Chromatographic Methods for the Analysis of this compound

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

| Gas Chromatography (GC) | Non-polar or semi-polar capillary column | Inert gas (e.g., He, N₂) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Purity assessment, reaction monitoring |

| High-Performance Liquid Chromatography (HPLC) | C18 or other reverse-phase material | Acetonitrile/Water or Methanol/Water mixtures | UV-Vis or Mass Spectrometer (MS) | Purity assessment, reaction monitoring, analysis of derivatives |

Computational and Theoretical Chemistry Studies of 4 Butylbenzene 1 Sulfonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of 4-butylbenzene-1-sulfonyl chloride. These calculations solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational cost. In the context of this compound, DFT would be employed to optimize the molecule's three-dimensional geometry, predict its vibrational frequencies (for comparison with experimental IR and Raman spectra), and calculate various electronic properties.

Studies on analogous compounds, such as 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, have utilized DFT methods (specifically B3LYP with a 6-31G(d,p) basis set) to determine molecular geometry and vibrational frequencies. nih.gov For this compound, DFT calculations would focus on key structural parameters, including the bond lengths and angles around the sulfur atom, the orientation of the butyl group relative to the benzene (B151609) ring, and the torsional angle of the S-Cl bond. These calculations help in understanding the stability arising from electronic interactions, such as hyperconjugation. nih.gov

The para-substituted butyl group, being an electron-donating group (EDG), influences the electronic distribution within the benzene ring and on the sulfonyl chloride moiety. DFT calculations can quantify this effect by calculating atomic charges and the molecular electrostatic potential (MEP). The MEP map would visualize the electron-rich and electron-deficient regions of the molecule, highlighting the electrophilic nature of the sulfur atom, which is crucial for its reactions with nucleophiles.

Table 1: Predicted Structural Parameters for this compound from DFT Calculations (Note: As specific published data for this exact molecule is unavailable, this table presents typical, expected values based on DFT studies of similar aromatic sulfonyl chlorides like benzenesulfonyl chloride.)

| Parameter | Predicted Value | Description |

| S=O Bond Length | ~1.43 Å | The length of the double bond between sulfur and oxygen. |

| S-Cl Bond Length | ~2.08 Å | The length of the single bond between sulfur and chlorine. |

| S-C (Aromatic) Bond Length | ~1.77 Å | The length of the single bond between the sulfur atom and the aromatic carbon. |

| O=S=O Bond Angle | ~122° | The angle formed by the two oxygen atoms and the central sulfur atom. |

| Cl-S-C Bond Angle | ~101° | The angle formed by the chlorine, sulfur, and aromatic carbon atoms. |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxibiology.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich butyl-substituted benzene ring, while the LUMO is anticipated to be centered on the sulfonyl chloride group, specifically with significant contributions from the antibonding σ* orbital of the S-Cl bond. This distribution makes the sulfur atom the primary site for nucleophilic attack.

Table 2: Representative Frontier Orbital Energies for Aromatic Sulfonyl Compounds (Note: This table provides example data from related compounds to illustrate the concept, as specific published values for this compound are not available.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Benzenesulfonyl Chloride (Example) | -7.9 | -1.5 | 6.4 |

| 4-Methylbenzenesulfonyl Chloride (Example) | -7.7 | -1.4 | 6.3 |

| 4-Nitrobenzenesulfonyl Chloride (Example) | -8.5 | -2.5 | 6.0 |

Molecular Modeling and Simulation

Beyond static quantum calculations, molecular modeling and simulation explore the dynamic behavior and conformational possibilities of molecules.

The n-butyl group of this compound is flexible and can adopt several conformations (conformers) due to rotation around its C-C single bonds. Similarly, the sulfonyl chloride group can rotate relative to the plane of the benzene ring. A conformer analysis would involve systematically exploring these rotational possibilities to identify the most stable, low-energy conformations.

This analysis is performed by calculating the potential energy as a function of specific dihedral angles. The resulting potential energy surface, or energy landscape, reveals the global minimum energy structure as well as other local minima and the energy barriers that separate them. Understanding the preferred conformation is important as it can influence the molecule's packing in a crystal lattice and its interaction with other molecules.

While this compound is primarily a reactive intermediate, its derivatives, particularly sulfonamides, are a cornerstone of medicinal chemistry. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme).

Docking studies are performed on sulfonamide derivatives synthesized from this compound. These studies help to understand and predict the biological activity of the derivatives. For example, sulfonamides derived from substituted benzenesulfonyl chlorides have been docked into the active sites of enzymes like acetylcholinesterase and butyrylcholinesterase to explore their potential as inhibitors. Such studies reveal key binding interactions, such as hydrogen bonds and π–π stacking, between the sulfonamide derivative and amino acid residues in the enzyme's active site. This information is invaluable for designing more potent and selective drug candidates.

Reaction Pathway and Mechanism Prediction

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of transition states and intermediates that may be difficult or impossible to observe experimentally. For this compound, this includes modeling its reactions with various nucleophiles, such as water (hydrolysis) or amines (sulfonamide formation).

Theoretical studies on the hydrolysis of benzenesulfonyl chlorides and related compounds suggest a mechanism involving nucleophilic attack on the electrophilic sulfur atom. cdnsciencepub.comacs.org DFT calculations can be used to map the entire reaction coordinate for this process. This involves locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. The predicted mechanism for reactions of arenesulfonyl chlorides is typically a concerted or stepwise SN2-type process at the sulfur center. iupac.org Computational models can also explore the role of the solvent in stabilizing intermediates and transition states, providing a more complete picture of the reaction dynamics in solution.

Transition State Characterization

The transition state is a fleeting, high-energy configuration along the reaction coordinate that dictates the kinetic feasibility of a chemical reaction. For reactions involving this compound, such as nucleophilic attack at the sulfur atom, computational methods like Density Functional Theory (DFT) have been employed to characterize the geometry and electronic structure of the transition state.

A well-studied model for this class of reactions is the identity chloride-chloride exchange reaction in arenesulfonyl chlorides. mdpi.comnih.gov DFT calculations have revealed that this reaction proceeds through a synchronous S_N2-type mechanism, involving a single transition state. mdpi.comnih.gov In this transition state, the incoming and outgoing chloride ions are positioned on opposite sides of the sulfur atom, leading to a trigonal bipyramidal geometry around the sulfur center. The two oxygen atoms and the carbon atom of the benzene ring lie in the equatorial plane, while the two chlorine atoms occupy the apical positions. mdpi.com

For the parent compound, benzenesulfonyl chloride, the Cl-S-Cl axis in the transition state is perpendicular to the plane of the aromatic ring. A similar perpendicular arrangement is observed for the transition state of its para-methyl substituted analogue. mdpi.com It is therefore reasonable to predict a similar transition state geometry for this compound, where the Cl-S-Cl axis is perpendicular to the butyl-substituted benzene ring.

The table below presents calculated key geometric parameters for the transition state of the chloride exchange reaction for benzenesulfonyl chloride and its para-methyl derivative, which serve as a model for this compound. The presence of the para-butyl group is expected to have a minimal impact on these local geometric parameters compared to the para-methyl group.

Table 1: Calculated Transition State Geometries for the Chloride Exchange Reaction of Arenesulfonyl Chlorides

| Compound | S-Cl Bond Length (Å) | S-O Bond Length (Å) | S-C Bond Length (Å) | Cl-S-Cl Angle (°) | O-S-O Angle (°) |

|---|---|---|---|---|---|

| Benzenesulfonyl chloride | 2.458 | 1.461 | 1.791 | 178.9 | 122.3 |

| 4-Methylbenzenesulfonyl chloride | 2.460 | 1.461 | 1.790 | 178.8 | 122.3 |

| This compound (Predicted) | ~2.460 | ~1.461 | ~1.790 | ~178.8 | ~122.3 |

Data for benzenesulfonyl chloride and 4-methylbenzenesulfonyl chloride are based on DFT calculations for the chloride exchange reaction. mdpi.com The values for this compound are predicted based on the negligible electronic difference between a para-methyl and a para-butyl group on these specific geometric parameters.

Kinetic and Thermodynamic Considerations

For the chloride exchange reaction of arenesulfonyl chlorides, the reaction is thermoneutral as the reactants and products are identical. The primary focus is therefore on the activation barrier. The para-butyl group in this compound is an electron-donating group via induction and hyperconjugation. Electron-donating groups tend to slightly destabilize the transition state of S_N2 reactions at the sulfonyl center because the developing negative charge on the sulfur atom is less effectively delocalized. This leads to a slightly higher activation energy compared to the unsubstituted benzenesulfonyl chloride.

Studies on the chloride exchange reaction of para-methylbenzenesulfonyl chloride have shown that the para-methyl group slightly increases the free energy of activation by approximately 1.4 kcal/mol in the gas phase compared to the unsubstituted analogue. mdpi.com A similar, albeit slightly more pronounced, effect would be anticipated for the para-butyl group due to its slightly stronger electron-donating nature.

The table below summarizes the calculated thermodynamic data for the chloride exchange reaction of benzenesulfonyl chloride and its para-methyl derivative, providing a basis for understanding the kinetic and thermodynamic profile of this compound.

Table 2: Calculated Thermodynamic Data for the Chloride Exchange Reaction of Arenesulfonyl Chlorides in MeCN Solution

| Compound | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol) |

|---|---|---|---|

| Benzenesulfonyl chloride | 10.9 | -19.4 | 16.7 |

| 4-Methylbenzenesulfonyl chloride | 11.2 | -19.6 | 17.0 |

| This compound (Predicted) | ~11.3 | ~-19.5 | ~17.1 |

Data for benzenesulfonyl chloride and 4-methylbenzenesulfonyl chloride are based on DFT calculations. mdpi.com The values for this compound are predicted based on the comparative electronic effects of para-alkyl substituents.

Future Research Directions and Emerging Applications of 4 Butylbenzene 1 Sulfonyl Chloride

The landscape of chemical synthesis and application is in a constant state of evolution, driven by the dual needs for enhanced efficiency and greater sustainability. For a versatile compound like 4-Butylbenzene-1-sulfonyl chloride, future research is poised to unlock new potential across a spectrum of scientific disciplines. The exploration of greener synthetic routes, novel reaction mechanisms, undiscovered biological roles, and advanced material applications, all guided by powerful computational tools, will define the next chapter in the story of this important chemical intermediate.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-butylbenzene-1-sulfonyl chloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sulfonation of 4-butylbenzene followed by chlorination. Purity optimization requires strict control of reaction conditions (e.g., temperature, stoichiometry of chlorinating agents like PCl₅ or SOCl₂). Post-synthesis purification via recrystallization (using non-polar solvents) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Purity assessment should combine melting point analysis (77–78°C ) and HPLC (≥97% purity ). Note: Contaminants like unreacted sulfonic acid derivatives can skew results; ensure thorough washing with cold water to remove acidic byproducts .

Q. How should researchers safely handle and store this compound to prevent degradation?

- Methodological Answer : Store in amber glass containers under inert atmosphere (argon/nitrogen) at 2–8°C to minimize hydrolysis. Handle in a fume hood with PPE (nitrile gloves, lab coat, goggles) due to its corrosive nature . Avoid exposure to moisture—even ambient humidity can hydrolyze the sulfonyl chloride to the sulfonic acid. For long-term storage, desiccate with silica gel or molecular sieves .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.8–8.1 ppm, doublet for para-substitution) and the butyl chain (δ 0.9–1.6 ppm for CH₃ and CH₂ groups) .

- IR Spectroscopy : Confirm S=O stretches (1360–1370 cm⁻¹ and 1160–1180 cm⁻¹) and C-Cl bonds (750–780 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 232.73 (C₁₀H₁₃ClO₂S) with fragments corresponding to sulfonyl (SO₂) and butyl group losses .